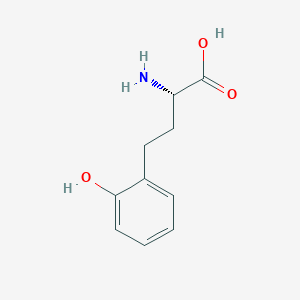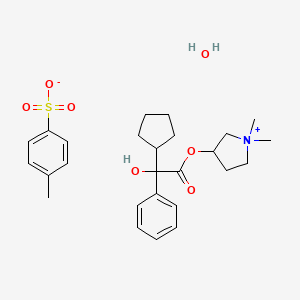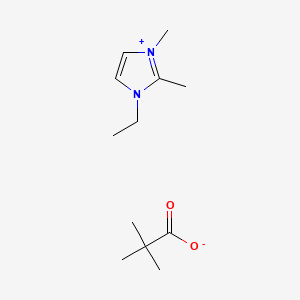
2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium is a compound that combines an ester and an imidazolium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
For the preparation of 1-ethyl-2,3-dimethylimidazol-3-ium, a common method involves the alkylation of 2,3-dimethylimidazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically conducted in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 2,2-dimethylpropanoate follows similar principles as laboratory synthesis but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency .
The industrial production of 1-ethyl-2,3-dimethylimidazol-3-ium involves similar alkylation reactions but may utilize more efficient catalysts and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis in the presence of water and an acid or base catalyst results in the formation of 2,2-dimethylpropanoic acid and ethanol . Transesterification with other alcohols can produce different esters.
1-ethyl-2,3-dimethylimidazol-3-ium, being an ionic liquid, can participate in various reactions including nucleophilic substitutions, oxidations, and reductions .
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Transesterification: Alcohols, acid or base catalysts, reflux conditions.
Nucleophilic Substitution: Nucleophiles such as halides, organic solvents, mild heating.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, ambient to mild heating.
Major Products
Hydrolysis of 2,2-Dimethylpropanoate: 2,2-dimethylpropanoic acid and ethanol.
Transesterification of 2,2-Dimethylpropanoate: Various esters depending on the alcohol used.
Nucleophilic Substitution of 1-ethyl-2,3-dimethylimidazol-3-ium: Substituted imidazolium salts.
Scientific Research Applications
2,2-Dimethylpropanoate is used as a solvent and intermediate in organic synthesis. It is also employed in the fragrance industry due to its pleasant odor .
1-ethyl-2,3-dimethylimidazol-3-ium has applications in green chemistry as a solvent and catalyst for various reactions. Its ionic liquid properties make it useful in electrochemistry, separation processes, and as a medium for enzymatic reactions .
Mechanism of Action
The mechanism of action for 2,2-dimethylpropanoate involves its role as a solvent or reactant in chemical reactions. It can stabilize transition states and intermediates, facilitating various organic transformations .
1-ethyl-2,3-dimethylimidazol-3-ium, as an ionic liquid, can stabilize charged intermediates and transition states in reactions. It can also interact with substrates and catalysts, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in organic synthesis.
1-butyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in green chemistry and electrochemistry.
Uniqueness
2,2-Dimethylpropanoate is unique due to its branched structure, which imparts different physical properties compared to linear esters like ethyl acetate .
1-ethyl-2,3-dimethylimidazol-3-ium is unique among ionic liquids due to its specific alkylation pattern, which affects its solubility, melting point, and reactivity .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2,2-dimethylpropanoate;1-ethyl-2,3-dimethylimidazol-3-ium |
InChI |
InChI=1S/C7H13N2.C5H10O2/c1-4-9-6-5-8(3)7(9)2;1-5(2,3)4(6)7/h5-6H,4H2,1-3H3;1-3H3,(H,6,7)/q+1;/p-1 |
InChI Key |
RJVMLQTYHUTXSD-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.CC(C)(C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


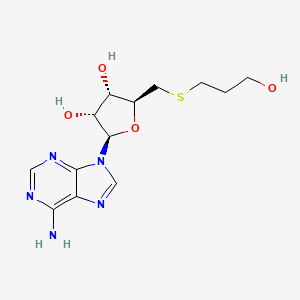
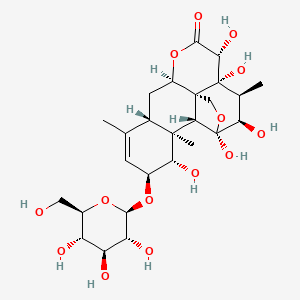
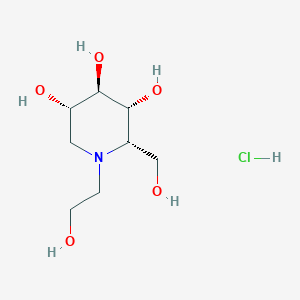
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
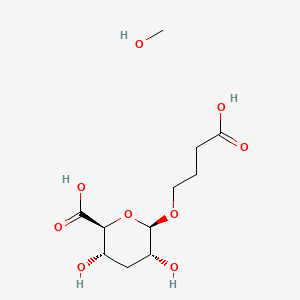
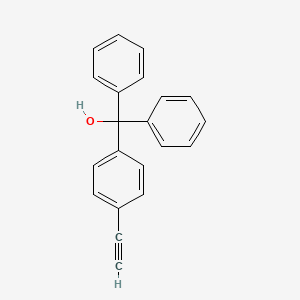
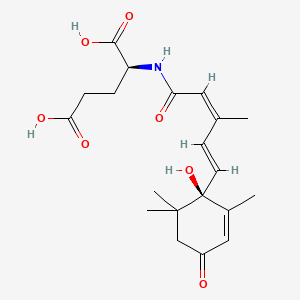
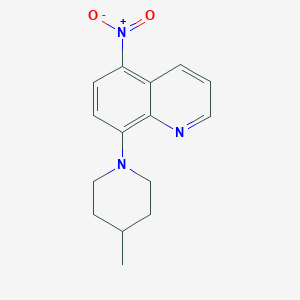
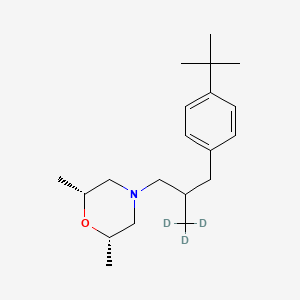
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
